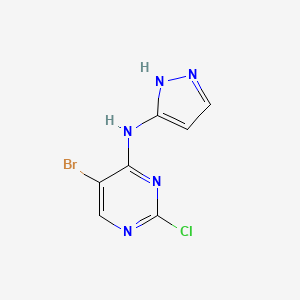
4H-1-Benzopyran-4-one, 2-phenyl-7-(2-propenyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Allyloxy)-2-phenyl-4H-chromen-4-one:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Allyloxy)-2-phenyl-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxyacetophenone and benzaldehyde.
Formation of Intermediate: The initial step involves the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, such as sodium hydroxide, to form 2-phenyl-4H-chromen-4-one.
Allylation: The intermediate 2-phenyl-4H-chromen-4-one is then subjected to allylation using allyl bromide in the presence of a base like potassium carbonate to introduce the allyloxy group at the 7-position.
Industrial Production Methods: Industrial production of 7-(Allyloxy)-2-phenyl-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction of the chromenone ring can yield dihydro derivatives.
Substitution: The phenyl and allyloxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents, nucleophiles, and bases are used depending on the specific substitution reaction.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromenones depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Derivatives:
Biology and Medicine:
Antimicrobial Activity: Some derivatives of chromenones exhibit antimicrobial properties, making them potential candidates for drug development.
Antioxidant Properties: The compound and its derivatives may possess antioxidant properties, useful in preventing oxidative stress-related diseases.
Industry:
Dye and Pigment Production: Chromenone derivatives are used in the production of dyes and pigments due to their vibrant colors.
Fluorescent Probes: The compound can be used in the development of fluorescent probes for biological imaging and diagnostic applications.
Mécanisme D'action
The mechanism of action of 7-(Allyloxy)-2-phenyl-4H-chromen-4-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. For example, its antioxidant properties may involve scavenging free radicals and inhibiting oxidative stress pathways.
Comparaison Avec Des Composés Similaires
7-Hydroxy-2-phenyl-4H-chromen-4-one: Lacks the allyloxy group but shares the chromenone core structure.
7-Methoxy-2-phenyl-4H-chromen-4-one: Contains a methoxy group instead of an allyloxy group.
Uniqueness:
- The presence of the allyloxy group at the 7-position imparts unique chemical reactivity and potential biological activity compared to its analogs.
- The combination of the phenyl and allyloxy groups enhances its versatility in synthetic applications and potential therapeutic uses.
Propriétés
Numéro CAS |
65679-28-9 |
|---|---|
Formule moléculaire |
C18H14O3 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
2-phenyl-7-prop-2-enoxychromen-4-one |
InChI |
InChI=1S/C18H14O3/c1-2-10-20-14-8-9-15-16(19)12-17(21-18(15)11-14)13-6-4-3-5-7-13/h2-9,11-12H,1,10H2 |
Clé InChI |
ANMSUCJCBYNJBT-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Prop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B11847845.png)
![5-Chloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11847846.png)
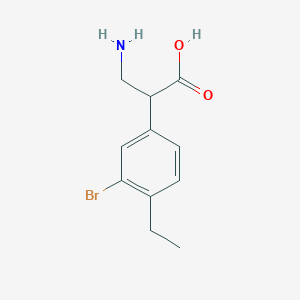
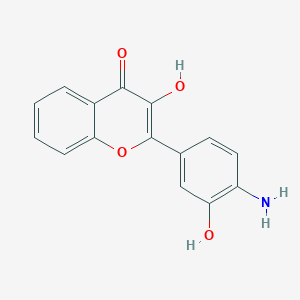
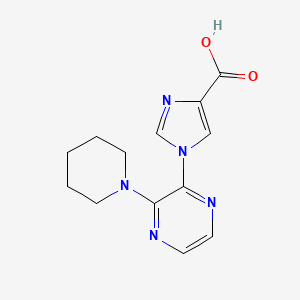




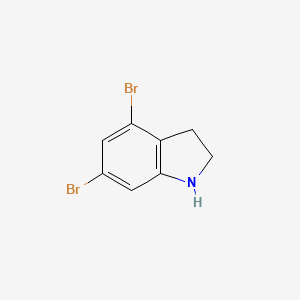
![5H-[1]Benzopyrano[2,3-b]pyridin-5-ol, 5-phenyl-](/img/structure/B11847907.png)
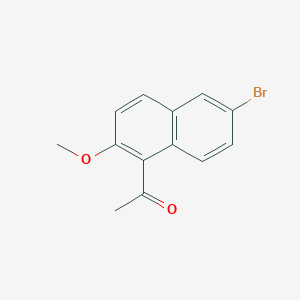
![1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B11847912.png)
